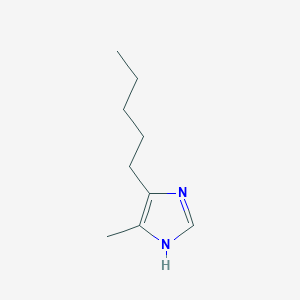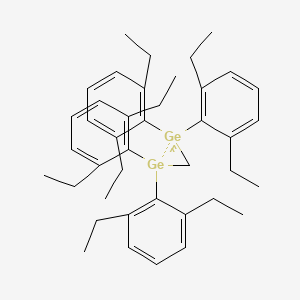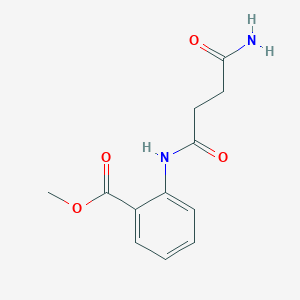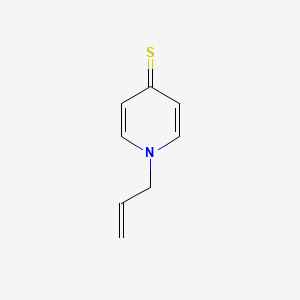
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is a complex organic compound with the molecular formula C27H43NO4. It is characterized by the presence of a trimethoxyphenyl group attached to an octadecadienamide chain. This compound is notable for its unique structural features, which include multiple double bonds and methoxy groups, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Phenolic derivatives.
Aplicaciones Científicas De Investigación
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an additive in certain formulations
Mecanismo De Acción
The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and double bonds enhances its ability to interact with biological molecules, potentially affecting signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide: Contains an additional double bond in the octadecadienamide chain.
(2,4,6-Trimethoxyphenyl)methanethiol: Features a thiol group instead of an amide linkage
Uniqueness
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is unique due to its specific combination of methoxy groups and double bonds, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications and differentiate it from other similar compounds .
Propiedades
Número CAS |
113770-79-9 |
|---|---|
Fórmula molecular |
C27H43NO4 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-(2,4,6-trimethoxyphenyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C27H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h9-10,12-13,21-22H,5-8,11,14-20H2,1-4H3,(H,28,29) |
Clave InChI |
CRXKCRSMQFBUEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)

![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)



